2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
Description
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is a heterocyclic compound featuring a benzoimidazolylidene core fused with a 3-oxopropanenitrile moiety and a 4-benzylphenyl substituent. The benzoimidazolylidene group contributes to its electron-deficient character, while the 3-oxopropanenitrile segment enhances its reactivity in nucleophilic addition reactions . The 4-benzylphenyl substituent likely increases lipophilicity and influences π-π stacking interactions, making it relevant for applications in electro-optical materials or pharmaceuticals .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRDVBRDIVABK-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile typically involves the reaction of aromatic aldehydes with o-phenylenediamine. This reaction is often carried out in the presence of N,N-dimethylformamide and sulfur, which facilitates the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, 2-(1H-benzo[d]imidazol-2(3H)-ylidene) derivatives have been synthesized and tested against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.
Case Study:
- A study published in Molecules highlighted the synthesis of benzimidazole derivatives and their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has also been explored extensively. Compounds like 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile have demonstrated promising results against a spectrum of bacterial and fungal strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 12 |
This table summarizes the antimicrobial activities observed in a study where various derivatives were tested against common pathogens .
Photophysical Properties
The photophysical properties of 2-(1H-benzo[d]imidazol-2(3H)-ylidene) derivatives have been investigated for their potential use in optoelectronic devices. These compounds exhibit unique fluorescence characteristics which can be utilized in sensors and imaging applications.
Case Study:
- Research conducted on the photophysical behavior of these compounds demonstrated significant solvatochromism and aggregation-induced emission (AIE), making them suitable candidates for fluorescent probes .
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials such as polymers and nanocomposites. Its ability to form stable complexes with metals enhances its utility in material science.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Yield (%) |
|---|---|---|
| Povarov Reaction | Benzimidazole, acrylonitrile | 85 |
| Metal Complex Formation | Benzimidazole derivative, metal salts | 90 |
This table outlines various synthetic pathways explored for producing advanced materials using 2-(1H-benzo[d]imidazol-2(3H)-ylidene) as a key intermediate .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin polymerization, it can prevent the proliferation of cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division and intracellular transport.
Comparison with Similar Compounds
Bis(2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) Derivatives
- Structure: These compounds incorporate two benzoimidazolylidene-3-oxopropanenitrile units linked via a thieno[2,3-b]thiophene moiety .
- Synthesis: Prepared via condensation of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with o-phenylenediamine .
- Key Differences: The bis-heterocyclic structure enhances conjugation, improving electronic properties for optoelectronic applications. However, the increased molecular weight (e.g., C₂₀H₁₈N₂O₂S₆, MW 510.76) reduces solubility compared to the monomeric target compound .
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanenitrile
- Structure : Features a 1,3-dioxoisoindolin-2-yl substituent instead of the benzylphenyl group .
- Synthesis : Derived via nucleophilic substitution reactions, leveraging the reactivity of the 3-oxopropanenitrile group.
- Key Differences: The dioxoisoindolinyl group introduces steric bulk and electron-withdrawing effects, altering redox behavior.
(E)-2-(1-Methyl-1H-Benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile
- Structure: Substitutes the benzylphenyl group with a 4-(morpholinosulfonyl)phenyl moiety .
- Synthesis : Likely involves sulfonation and coupling reactions.
- Key Differences: The morpholinosulfonyl group enhances solubility in polar solvents and introduces hydrogen-bonding capabilities. The molecular weight (C₂₁H₂₀N₄O₄S, MW 424.5) is comparable to the target compound, but the sulfonyl group may reduce thermal stability .
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
- Structure : Simplest analogue lacking the 4-benzylphenyl group, with a methyl group instead .
- Synthesis : Synthesized via condensation of o-phenylenediamine with methylthio-substituted intermediates.
- Key Differences : Reduced steric hindrance and molecular weight (C₁₁H₉N₃O, MW 199.21) improve reactivity in cyclization reactions but limit applications requiring extended conjugation .
Comparative Data Table
Research Findings and Functional Insights
- Electronic Properties : The target compound’s 4-benzylphenyl group enhances π-conjugation compared to methyl or sulfonyl derivatives, making it suitable for OLED emissive layers .
- Solubility: Morpholinosulfonyl and dioxoisoindolinyl derivatives exhibit better solubility in polar solvents than the benzylphenyl analogue, critical for pharmaceutical formulations .
- Thermal Stability: Bis-heterocyclic derivatives with thieno-thiophene linkers show superior thermal stability (decomposition >300°C) due to extended aromatic systems .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is a member of the benzimidazole family, which has gained attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C19H16N4O
- Molecular Weight : 320.36 g/mol
- CAS Number : Not specified in available literature.
Synthesis Overview
The synthesis of this compound often involves multicomponent reactions, where benzimidazole derivatives react with various reagents to yield the desired product. A notable method includes the use of isocyanides and other electrophiles under controlled conditions to facilitate the formation of complex structures. For instance, the reaction of benzimidazole derivatives with dimethyl acetylenedicarboxylate (DMAD) and isocyanides has been reported to yield diverse heterocycles, including derivatives related to our compound of interest .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole moiety. Specifically, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example:
- Case Study : A recent investigation demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains:
- Experimental Results : In vitro studies revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways:
- Research Findings : The compound has been tested for its ability to inhibit certain kinases involved in cancer signaling pathways. Preliminary data suggest that it may act as a selective inhibitor, potentially leading to reduced tumor growth in preclinical models .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile, and how are yields optimized?
The compound is typically synthesized via Knoevenagel condensation between benzimidazolone derivatives and ketone precursors. A common approach involves:
- Three-component reactions using benzimidazol-2(3H)-ones, aromatic aldehydes, and active methylene compounds (e.g., malononitrile derivatives) under basic conditions.
- Catalyst optimization : DBU (1,8-diazabicycloundec-7-ene) or piperidine in polar aprotic solvents (e.g., DMF, ethanol) improves yields by enhancing enolate formation .
- Solvent effects : Ethanol or THF may reduce side reactions compared to DMF, though DMF accelerates reaction kinetics .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm the imidazolylidene moiety (δ ~160-170 ppm for carbonyl carbons) and benzylphenyl substituents (aromatic protons at δ 7.0-8.5 ppm) .
- IR spectroscopy : Stretching vibrations at ~2200 cm (C≡N) and ~1700 cm (C=O) validate the nitrile and ketone groups .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does solvent polarity influence reaction efficiency in synthesizing benzimidazolylidene derivatives?
Solvent choice impacts reaction kinetics and product stability:
- Polar aprotic solvents (DMF, DMSO) : Accelerate reaction rates due to strong solvation of intermediates but may promote side reactions (e.g., hydrolysis of nitrile groups) .
- Polar protic solvents (ethanol, methanol) : Reduce side reactions but require longer reaction times. For example, ethanol increases yields by stabilizing intermediates through hydrogen bonding .
- Contradictions : Some studies report higher yields in DMF (~85%) compared to ethanol (~70%), while others observe reverse trends due to temperature variations (e.g., 80°C in DMF vs. 60°C in ethanol) .
Q. What strategies address low yields in Knoevenagel condensations during synthesis?
Methodological adjustments include:
- Catalyst screening : DBU outperforms traditional bases (e.g., piperidine) by stabilizing transition states via non-covalent interactions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .
- Protecting group strategies : Introducing tert-butoxycarbonyl (Boc) groups on the benzimidazole nitrogen prevents undesired cyclization .
Q. How can researchers resolve contradictions in reported bioactivity data for benzimidazolylidene derivatives?
Contradictions often arise from assay variability or structural analogs. Solutions include:
- Standardized assays : Use uniform protocols (e.g., MTT assays for cytotoxicity) to compare IC values across studies. For example, derivatives with electron-withdrawing groups (e.g., -CN) show enhanced activity due to improved membrane permeability .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-benzylphenyl vs. 4-chlorophenyl) to isolate pharmacophore contributions. Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., kinase enzymes) .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for similar synthetic protocols?
Discrepancies arise from:
Q. How do computational models aid in predicting the reactivity of benzimidazolylidene derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:
- Charge distribution : The imidazolylidene moiety acts as an electron sink, stabilizing intermediates during nucleophilic attacks .
- Transition-state analysis : Identifies rate-limiting steps (e.g., enolate formation) for targeted optimization .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
